molecular formula C8H6ClIN4 B12274094 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B12274094
M. Wt: 320.52 g/mol
InChI Key: MCXDUQNYDSDTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is a halogenated pyrimidine derivative featuring a substituted pyrazole ring at the C4 position. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmacological and material science applications due to their ability to mimic nucleotide bases and participate in diverse molecular interactions . This structural combination may influence biological activity, solubility, and metabolic stability, making it a candidate for CNS drug development or kinase inhibition studies .

Properties

Molecular Formula

C8H6ClIN4

Molecular Weight

320.52 g/mol

IUPAC Name

2-chloro-4-(3-iodo-1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H6ClIN4/c1-14-4-5(7(10)13-14)6-2-3-11-8(9)12-6/h2-4H,1H3

InChI Key

MCXDUQNYDSDTFX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)I)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol with phosphorus oxychloride (POCl3) at elevated temperatures (around 110°C) for an extended period (approximately 16 hours) . The reaction mixture is then quenched with an aqueous sodium bicarbonate solution and extracted with ethyl acetate to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is as an intermediate in the synthesis of anticancer drugs, notably Encorafenib, which is used in the treatment of melanoma. Research indicates that this compound plays a crucial role in the development of selective BRAF inhibitors, which target specific mutations in cancer cells .

Case Study: Encorafenib Synthesis
In a study published in Journal of Medicinal Chemistry, researchers demonstrated the synthesis of Encorafenib using 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine as a key intermediate. The study highlighted the compound's effectiveness in enhancing the drug's potency against BRAF V600E mutations, showcasing its significance in targeted cancer therapies .

Agrochemical Applications

2.1 Herbicide Development

The compound also finds applications in agrochemicals, specifically in the development of herbicides. Its structural characteristics allow it to act as a potent herbicide by inhibiting specific enzymes involved in plant growth.

Data Table: Herbicidal Activity

Compound NameTarget SpeciesMechanism of ActionReference
2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidineVarious broadleaf weedsInhibition of enzyme activity

Pharmaceutical Research

3.1 Drug Formulation Studies

Research has also explored the formulation of drugs incorporating this compound to improve bioavailability and efficacy. Studies have shown that formulations containing 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine exhibit enhanced absorption profiles compared to traditional formulations.

Case Study: Bioavailability Assessment
A study conducted by Brazilian Journal of Pharmaceutical Sciences evaluated the skin bioavailability of topical formulations containing this compound. The findings indicated improved penetration through skin layers, suggesting potential for dermatological applications .

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight Key Properties/Activities Synthesis Method Reference
2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine C4: 3-iodo-1-methyl-pyrazole; C2: Cl 365.53 g/mol Potential CNS activity (inferred) Nucleophilic substitution (not reported) -
2-Chloro-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine (Compound 10, ) C4: Pyrazole; fused thieno ring 265.71 g/mol Anticonvulsant (MES ED50: 30–300 mg/kg) Substitution with pyrazole in DMF/K2CO3
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () C4: Fused pyrazolo-pyrimidine; thieno ring 364.39 g/mol Synthetic intermediate (no activity data) Vilsmeier–Haack reaction
2-Chloro-4-vinylpyrimidine () C4: Vinyl group 154.59 g/mol Precursor for CNS drug candidates Vinylation of 2-chloropyrimidine

Key Observations:

Substituent Effects on Reactivity: The target compound’s 3-iodo group increases molecular weight and polarizability compared to analogues with smaller halogens (e.g., Cl) or non-halogenated pyrazoles. This may enhance binding affinity in hydrophobic pockets but reduce solubility .

Pharmacological Activity: Pyrazole-substituted thienopyrimidines (e.g., Compound 10) showed anticonvulsant activity in MES models at 30–300 mg/kg, suggesting that pyrazole substituents enhance seizure inhibition . The target compound’s iodine atom may further modulate activity by altering membrane permeability or target engagement. Vinyl-substituted pyrimidines () are precursors for CNS-active disubstituted derivatives, highlighting the versatility of C4 modifications for drug development .

The iodine substituent in the target compound may require specialized reagents (e.g., iodinated pyrazole precursors) or metal-catalyzed coupling reactions, adding complexity compared to chloro or methoxy analogues .

Biological Activity

2-Chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloro and iodo substituents in its structure enhances its reactivity and selectivity towards biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₈H₆ClIN₄
  • Molecular Weight : 320.52 g/mol
  • CAS Number : 1269440-95-0

Biological Activity

Research indicates that 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine exhibits significant biological activity, particularly in pharmacological contexts. This compound has been studied for its potential as an inhibitor of various enzymes and receptors, which could lead to therapeutic applications in treating diseases such as cancer and inflammatory disorders.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies employing techniques such as surface plasmon resonance and fluorescence spectroscopy have been utilized to quantify these interactions, elucidating the mechanisms through which the compound exerts its effects. The presence of halogen atoms (chlorine and iodine) is believed to play a crucial role in enhancing the binding affinity to these targets .

Anticancer Activity

A study focusing on pyrazolo[1,5-a]pyrimidines highlighted their anticancer properties, suggesting that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cell proliferation . The unique structure of 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine may allow it to interact effectively with proteins involved in cancer progression.

Enzymatic Inhibition

Research has demonstrated that compounds similar to 2-chloro-4-(3-iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can act as selective protein inhibitors. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines exhibit inhibitory activity against kinases, which are critical in various signaling pathways . This suggests that the compound could be developed as a kinase inhibitor.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-4-(3-bromo-1-methyl-1H-pyrazol-4-yl)pyrimidineC₈H₆BrN₄ClContains bromine instead of iodine; may exhibit different reactivity profiles.
2-Chloro-6-(3-iodo-1-methylpyridinyl)pyrimidineC₉H₈ClIN₄Features a pyridine instead of pyrazole; different electronic properties may influence interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.